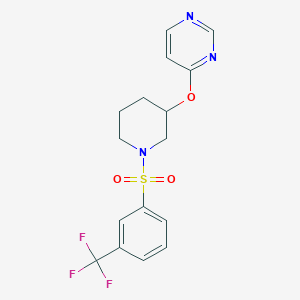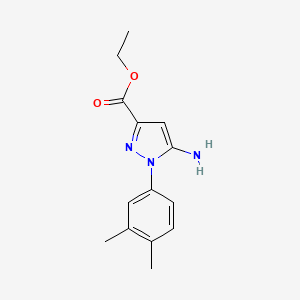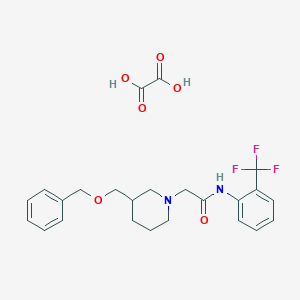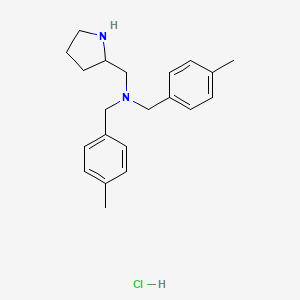
1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound. Based on its nomenclature, it likely contains a pyrazole core, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “3-Methoxybenzyl” indicates a benzene ring with a methoxy (OCH3) and a methyl (CH3) group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, reduction, or condensation . The exact method would depend on the starting materials and the specific conditions required.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring is a benzyl group with a methoxy (OCH3) substituent .
Chemical Reactions Analysis
Pyrazole compounds, in general, can participate in a variety of chemical reactions, including nucleophilic substitution and condensation reactions . The specific reactions that “1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine” can undergo would depend on its exact structure and the reaction conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific data for this compound is not available, similar compounds have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .
Applications De Recherche Scientifique
Synthesis and Characterization
- A study focused on a similar compound, "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine," discussing an efficient one-pot two-step synthesis process. This process is noted for its operational ease and short reaction time, suggesting potential for streamlined production of similar compounds (Becerra, Rojas, & Castillo, 2021).
Antimicrobial Properties
- A series of derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine were synthesized and tested for antibacterial and antifungal activities. This research indicates the compound's potential as an antimicrobial agent, especially against specific strains of bacteria and fungi (Raju et al., 2010).
Chemical Structure and Properties
- Research on "3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole" highlights the hydrogen-bonded chains in its structure, which is crucial for understanding the compound's chemical behavior and potential applications in various fields (Abonía et al., 2007).
Antitumor Activity
- Certain pyrazole derivatives, including those similar to "1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine," have been synthesized and found to possess significant antitumor properties. This suggests the potential use of these compounds in developing new cancer therapies (Kim et al., 2011).
Conformational Studies and Synthetic Methodology
- Studies on similar pyrazole compounds have delved into their structural elucidation, which is pivotal for understanding their reactivity and potential applications in medicinal chemistry and other fields (Paulson et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-6-12(13)15(14-9)8-10-4-3-5-11(7-10)16-2/h3-7H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIXUFIHAQXSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




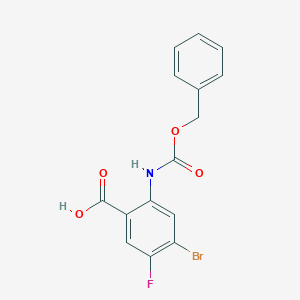

![6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2604679.png)
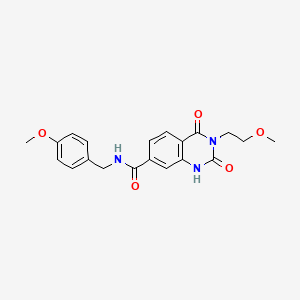
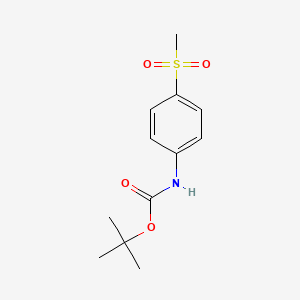
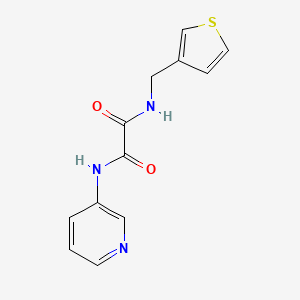
![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2604685.png)
